molecular formula C15H22N2O3 B6969615 N-cycloheptyl-2-(2-methoxypyridin-3-yl)oxyacetamide

N-cycloheptyl-2-(2-methoxypyridin-3-yl)oxyacetamide

Cat. No.: B6969615
M. Wt: 278.35 g/mol
InChI Key: LYFRNGZTQYEVFF-UHFFFAOYSA-N
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Description

N-cycloheptyl-2-(2-methoxypyridin-3-yl)oxyacetamide: is an organic compound that belongs to the class of acetamides It features a cycloheptyl group attached to an acetamide moiety, with a methoxypyridinyl group linked via an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cycloheptyl-2-(2-methoxypyridin-3-yl)oxyacetamide typically involves the following steps:

    Formation of the intermediate: The initial step involves the preparation of 2-methoxypyridin-3-ol, which is then reacted with an appropriate acylating agent to form 2-(2-methoxypyridin-3-yl)oxyacetyl chloride.

    Coupling reaction: The intermediate is then reacted with cycloheptylamine under basic conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methoxy group in the pyridine ring can undergo oxidation to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 2-hydroxypyridine derivatives.

    Reduction: Formation of N-cycloheptyl-2-(2-hydroxypyridin-3-yl)oxyacetamide.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-cycloheptyl-2-(2-methoxypyridin-3-yl)oxyacetamide is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: In the pharmaceutical industry, this compound can be used in the synthesis of drug candidates and as an intermediate in the production of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2-(2-methoxypyridin-3-yl)oxyacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridinyl group can interact with active sites of enzymes, potentially inhibiting their activity. The cycloheptyl group may enhance the compound’s binding affinity and selectivity towards its target.

Comparison with Similar Compounds

  • N-cyclohexyl-2-(2-methoxypyridin-3-yl)oxyacetamide
  • N-cyclopentyl-2-(2-methoxypyridin-3-yl)oxyacetamide
  • N-cyclooctyl-2-(2-methoxypyridin-3-yl)oxyacetamide

Uniqueness: N-cycloheptyl-2-(2-methoxypyridin-3-yl)oxyacetamide is unique due to its cycloheptyl group, which provides distinct steric and electronic properties compared to its analogs. This can result in different biological activities and binding affinities, making it a valuable compound for structure-activity relationship studies.

Properties

IUPAC Name

N-cycloheptyl-2-(2-methoxypyridin-3-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-19-15-13(9-6-10-16-15)20-11-14(18)17-12-7-4-2-3-5-8-12/h6,9-10,12H,2-5,7-8,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYFRNGZTQYEVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)OCC(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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